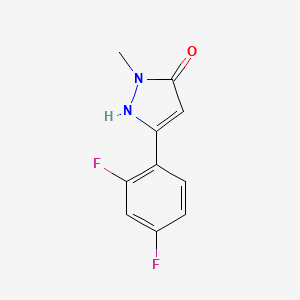
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves methylation of the pyrazole nitrogen to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections and cancer.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of fungal growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide
Uniqueness
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrazole ring. This structure imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications .
Biological Activity
The compound 3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol is part of the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8F2N2O
- Molecular Weight : 210.18 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated in various in vitro models, showing inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For instance, a study demonstrated that this compound reduced edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .
Antiproliferative Effects
The antiproliferative activity of this compound was assessed against several cancer cell lines using the MTT assay. Results indicated that it has a notable inhibitory effect on cell proliferation, with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 18 |
| HepG2 (liver) | 27 |
| EAT (ascites) | 36 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
This compound has also shown antimicrobial properties against various bacterial strains. In vitro tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets:
- Inhibition of Cyclooxygenase Enzymes : The compound effectively inhibits COX enzymes, leading to decreased production of inflammatory mediators.
- Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells via the intrinsic pathway, involving mitochondrial membrane permeabilization and activation of caspases .
Case Studies
- In Vivo Anti-inflammatory Study : In a murine model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups.
- Anticancer Efficacy : A recent study evaluated the compound's effect on tumor growth in xenograft models. Treatment with the compound led to a marked reduction in tumor size and weight, supporting its potential as an anticancer therapeutic .
Properties
Molecular Formula |
C10H8F2N2O |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H8F2N2O/c1-14-10(15)5-9(13-14)7-3-2-6(11)4-8(7)12/h2-5,13H,1H3 |
InChI Key |
LNOOWEBJFZVYKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















